molecular formula C15H14N2O3 B5588397 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE

Cat. No.: B5588397
M. Wt: 270.28 g/mol
InChI Key: XWXNPQIHHVMAHM-CMDGGOBGSA-N
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Description

2-[(2E)-3-(5-Methylfuran-2-yl)prop-2-enamido]benzamide is a benzamide derivative featuring an acrylamide side chain substituted with a 5-methylfuran-2-yl group at the C3 position of the propenamido moiety. The (2E) designation indicates the trans configuration of the double bond in the acrylamide group. This compound’s structure combines a planar benzamide core with a conjugated furan-acrylamide system, which may influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNPQIHHVMAHM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amidation Reaction: The furan derivative is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Enamine Formation: The final step involves the formation of the enamide linkage through a condensation reaction between the furan derivative and an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrobenzamides, sulfonylbenzamides, etc.

Scientific Research Applications

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of 2-[(2E)-3-(5-Methylfuran-2-yl)prop-2-enamido]benzamide and Analogs

Compound Name Substituent Group Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 5-Methylfuran-2-yl ~316.34* Benzamide, acrylamide, furan Potential for hydrogen bonding (amide NH/O); furan may enhance lipophilicity
N-Isopropyl-2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide 3-Nitrophenyl ~381.37 Benzamide, acrylamide, nitro Nitro group introduces electron-withdrawing effects; possible mutagenicity concerns
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Trifluoromethyl, isopropoxy 323.34 Benzamide, trifluoromethyl High thermal stability; used as fungicide (Flutolanil); LD₅₀ (rat, oral): 10 g/kg
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone-purine 455.46 Benzamide, quinazolinone, purine Anticancer potential (targets kinase pathways); m/z = 455 (M+H)

*Calculated based on formula C₁₆H₁₆N₂O₃.

Key Observations:
  • Electronic Effects : The 5-methylfuran group in the target compound is electron-rich due to the oxygen heteroatom and methyl substitution, contrasting with the electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference may influence reactivity in electrophilic substitutions or binding interactions.
  • Biological Activity: The quinazolinone-purine analog (Compound 155) demonstrates bioactivity in kinase inhibition, highlighting the role of heterocyclic appendages in medicinal chemistry .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s amide groups (-CONH-) and furan oxygen can participate in hydrogen-bonding networks, as described by Bernstein et al. in their analysis of graph-set patterns . Comparable acrylamide-containing benzamides (e.g., ’s nitro analog) may form similar intermolecular interactions, but the nitro group’s steric bulk could disrupt packing efficiency. Crystallographic software like SHELXL and WinGX (used for small-molecule refinement) would be critical for analyzing such structural features .

Research Findings and Gaps

  • Crystallography : Experimental determination of hydrogen-bonding patterns and crystal packing (using SHELX or ORTEP) is needed to validate computational predictions .

Biological Activity

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a benzamide core and a furan ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide. Its molecular formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3} with a molecular weight of approximately 286.28 g/mol. The compound's structure features an enamido linkage that may influence its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14N2O3
Molecular Weight286.28 g/mol
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several in vitro studies. It demonstrates cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor progression .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HT-2930Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory assays. In experimental models, it reduced inflammation markers significantly compared to control groups. The observed effects are likely due to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It could bind to receptors that modulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : It appears to influence ROS levels, contributing to its anticancer effects.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

  • Case Study on Antimicrobial Efficacy : A study involving various bacterial strains highlighted the efficacy of the compound in inhibiting bacterial growth, leading to further exploration in clinical settings.
  • Case Study on Cancer Treatment : In vitro studies using cancer cell lines showed that treatment with the compound led to significant reductions in cell viability, prompting investigations into its use as a potential chemotherapeutic agent.

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